3-(Fluoromethyl)-1-prolylpyrrolidine
Overview
Description
3-(Fluoromethyl)-1-prolylpyrrolidine is an organic compound that features a fluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-prolylpyrrolidine can be achieved through several methods. One common approach involves the fluoromethylation of a pyrrolidine precursor. This can be done using reagents such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1-prolylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a methylated pyrrolidine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Fluoromethyl ketone derivatives.
Reduction: Methylated pyrrolidine.
Substitution: Hydroxyl or amino-substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Fluoromethyl)-1-prolylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-prolylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in studying these processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-prolylpyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)-1-prolylpyrrolidine: Contains a bromomethyl group.
3-(Hydroxymethyl)-1-prolylpyrrolidine: Features a hydroxymethyl group.
Uniqueness
3-(Fluoromethyl)-1-prolylpyrrolidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound valuable in various applications.
Properties
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOBNBPBBQNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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